molecular formula C9H6N2O3 B8484550 5-Nitro-2-vinylbenzoxazole

5-Nitro-2-vinylbenzoxazole

Cat. No. B8484550
M. Wt: 190.16 g/mol
InChI Key: VPWDDXSKWBDCNQ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

A reaction mixture of 1.54 g (10 mmol) of 2-amino-4-nitrophenol, 1.36 g (10 mmol) of ethyl 3-chloropropionate and 20 g polyphosphoric acid is stirred for 2 hours at 170° C. Then the mixture is neutralized by the addition of saturated sodium hydrogen carbonate solution at ambient temperature. The aqueous phase is extracted with dichloromethane. The organic phase is dried over sodium sulfate. The purification is carried out by column chromatography on silica gel (eluant: dichloromethane/ethanol (20:1)). Yield: 0.3 g (15.8% of theory); C9H6N2O3 (M=190.16); calc.: molecular ion peak (M+H)+: 191; found: molecular ion peak (M+H)+: 191; Rf value: 0.8 (silica gel, dichloromethane/ethanol (20:1)).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].Cl[CH2:13][CH2:14][C:15](OCC)=O.C(=O)([O-])O.[Na+]>>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:15]([CH:14]=[CH2:13])=[N:1][C:2]=2[CH:7]=1)([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
1.36 g
Type
reactant
Smiles
ClCCC(=O)OCC
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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